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Abstract
The Fries rearrangement is a fundamental organic transformation that converts phenolic esters

into hydroxyaryl ketones, which are crucial intermediates in the synthesis of pharmaceuticals

and other fine chemicals.[1] This document provides detailed experimental protocols for the

synthesis of hydroxyacetophenones using this rearrangement. It includes a comparative

analysis of various catalytic systems and reaction conditions, a step-by-step experimental

procedure, and a discussion of the reaction mechanism and workflow.

Introduction
The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the

aromatic ring, a reaction typically catalyzed by a Lewis acid.[2] The reaction is selective for the

ortho and para positions, and the product distribution can be controlled by adjusting reaction

parameters such as temperature and solvent.[3] Generally, lower reaction temperatures favor

the formation of the para product, while higher temperatures yield the ortho isomer.[4] This

selectivity is attributed to the principles of kinetic versus thermodynamic control, where the

ortho product can form a more stable bidentate complex with the Lewis acid catalyst.[2] Non-
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polar solvents also tend to favor the ortho product, whereas an increase in solvent polarity

promotes the formation of the para isomer.[2]

Comparative Data of Synthetic Protocols
The efficiency and selectivity of the Fries rearrangement are highly dependent on the chosen

catalyst and reaction conditions. The following table summarizes quantitative data from various

methods for the synthesis of hydroxyacetophenones from phenyl acetate.
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Catalyst Solvent
Temper
ature
(°C)

Time (h)
Yield
(ortho)
(%)

Yield
(para)
(%)

Total
Yield
(%)

Referen
ce

AlCl₃
Chlorobe

nzene
60-65 2 23 69 92 [5]

AlCl₃ None 160-170 - - - 91 [5]

p-

Toluene

sulphonic

acid

(PTSA)

None - - 90 10

100

(conversi

on)

[6][7][8]

Al₂O₃-

ZnCl₂

None

(Microwa

ve)

- - - -
Improved

Yields
[9]

HF - 20-100 - - - 94 [10]

BF₃ - 90 - - - 56 [10]

TiCl₄ - 90-100 - - - 34 [10]

FeCl₃ - 65 - - - 25 [10]

ZnCl₂ - 125 - - - 8 [10]

Polyphos

phoric

acid

- 20-100 - - - 69 [10]

Sc(OTf)₃
Nitromet

hane
50 - - 39 - [10]

Experimental Protocols
Protocol 1: Conventional Fries Rearrangement using
Aluminum Chloride
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This protocol describes the synthesis of a mixture of o- and p-hydroxyacetophenone from

phenyl acetate using aluminum chloride as the catalyst.

Materials:

Phenyl acetate

Anhydrous aluminum chloride (AlCl₃)

Chlorobenzene (or other suitable solvent)

Ice

Concentrated hydrochloric acid

Ethyl acetate (or other suitable extraction solvent)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Apparatus for reflux, extraction, and distillation/chromatography

Procedure:

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium

chloride guard tube, place anhydrous aluminum chloride (1.1 to 2.5 equivalents).[11]

Addition of Reactant: Slowly add phenyl acetate (1 equivalent) to the flask with stirring. If a

solvent is used, dissolve the phenyl acetate in a dry, non-polar solvent like chlorobenzene

before addition.[5]

Reaction: Heat the reaction mixture to the desired temperature. For predominantly para

product, maintain a temperature of 60-65°C.[5] For a higher proportion of the ortho product,

a higher temperature (e.g., above 160°C) is required.[4][11] Maintain the reaction for the

specified time (e.g., 2 hours).[5]
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Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully

and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric

acid to hydrolyze the complex and dissolve the aluminum salts.[11]

Extraction: Transfer the mixture to a separatory funnel and extract the product with an

organic solvent such as ethyl acetate.[11]

Washing: Wash the combined organic extracts sequentially with water, saturated sodium

bicarbonate solution, and brine.[11]

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

remove the solvent under reduced pressure to obtain the crude product mixture.[11]

Purification: The ortho and para isomers can be separated by steam distillation (the ortho

isomer is more volatile due to intramolecular hydrogen bonding) or column chromatography.

[4]

Protocol 2: Eco-Friendly Fries Rearrangement using p-
Toluene Sulphonic Acid (PTSA)
This protocol offers a more environmentally benign approach using a recyclable catalyst.

Materials:

Phenyl acetate

p-Toluene sulphonic acid (PTSA)

Ice

Hydrochloric acid

Extraction solvent (e.g., ethyl acetate)

Water

Brine
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Anhydrous drying agent

Procedure:

Reaction Setup: In a reaction vessel, mix phenyl acetate with p-toluene sulphonic acid. This

reaction can often be performed solvent-free.[6][7][8]

Reaction: Heat the mixture to the desired temperature to influence the ortho/para product

ratio.

Work-up: After the reaction, the mixture is quenched with ice and hydrochloric acid.[11]

Extraction and Purification: The product is extracted with a suitable organic solvent, washed

with water and brine, dried, and the solvent is evaporated. The isomers are then separated.

[11]

Visualizations
Reaction Mechanism
The generally accepted mechanism for the Fries rearrangement involves the formation of an

acylium ion intermediate.[2][3]

Step 1: Lewis Acid Coordination Step 2: Acylium Ion Formation

Step 3: Electrophilic Aromatic Substitution Step 4: Hydrolysis

Aryl Ester + Lewis Acid (AlCl₃) Coordinated Complex
(at Carbonyl Oxygen)

Coordination Rearranged Complex
(at Phenolic Oxygen)

Rearrangement Acylium Carbocation
+ Aluminum Phenoxide

Cleavage

Ortho Attackortho

Para Attack
para

o-Hydroxyaryl KetoneHydrolysis

p-Hydroxyaryl KetoneHydrolysis
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A diagram illustrating the mechanism of the Fries rearrangement.

Experimental Workflow
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The following diagram outlines the general workflow for the synthesis and purification of

hydroxyacetophenones via the Fries rearrangement.

Starting Materials
(Aryl Ester, Catalyst, Solvent)

Fries Rearrangement
(Heating)

Quenching
(Ice, HCl)

Extraction
(Organic Solvent)

Washing
(Water, Bicarbonate, Brine)

Drying and Solvent Removal

Crude Product
(Mixture of Isomers)

Purification
(Distillation or Chromatography)

Ortho-Hydroxyacetophenone Para-Hydroxyacetophenone
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A generalized workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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